molecular formula C12H26O3Si B12549930 2-Ethoxy-2-hexyl-4,5-dimethyl-1,3,2-dioxasilolane CAS No. 142785-73-7

2-Ethoxy-2-hexyl-4,5-dimethyl-1,3,2-dioxasilolane

Cat. No.: B12549930
CAS No.: 142785-73-7
M. Wt: 246.42 g/mol
InChI Key: DOVCAHPHXAHADE-UHFFFAOYSA-N
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Description

2-Ethoxy-2-hexyl-4,5-dimethyl-1,3,2-dioxasilolane is an organosilicon compound characterized by its unique cyclic structure containing silicon, oxygen, and carbon atoms

Properties

CAS No.

142785-73-7

Molecular Formula

C12H26O3Si

Molecular Weight

246.42 g/mol

IUPAC Name

2-ethoxy-2-hexyl-4,5-dimethyl-1,3,2-dioxasilolane

InChI

InChI=1S/C12H26O3Si/c1-5-7-8-9-10-16(13-6-2)14-11(3)12(4)15-16/h11-12H,5-10H2,1-4H3

InChI Key

DOVCAHPHXAHADE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[Si]1(OC(C(O1)C)C)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-2-hexyl-4,5-dimethyl-1,3,2-dioxasilolane typically involves the reaction of hexylmagnesium bromide with ethoxytrimethylsilane under controlled conditions. The reaction proceeds through the formation of a Grignard reagent, which then reacts with the silicon-containing compound to form the desired cyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2-hexyl-4,5-dimethyl-1,3,2-dioxasilolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of silanol derivatives.

    Reduction: Reduction reactions can be carried out using lithium aluminum hydride, resulting in the cleavage of the silicon-oxygen bond.

    Substitution: Nucleophilic substitution reactions can occur at the silicon center, where nucleophiles such as halides or alkoxides replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Halides, alkoxides.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Cleaved silicon-oxygen bond products.

    Substitution: Various substituted siloxanes.

Scientific Research Applications

2-Ethoxy-2-hexyl-4,5-dimethyl-1,3,2-dioxasilolane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its role in developing new pharmaceuticals with improved stability and efficacy.

    Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism by which 2-Ethoxy-2-hexyl-4,5-dimethyl-1,3,2-dioxasilolane exerts its effects involves interactions at the molecular level, particularly with silicon-oxygen bonds. The compound’s cyclic structure allows it to participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing ones. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxyethanol: A solvent with similar ethoxy functionality but lacks the cyclic silicon structure.

    Cyclohexane: A cyclic hydrocarbon with a similar ring structure but without silicon and oxygen atoms.

    Tetrahydrofuran: A cyclic ether with oxygen in the ring but no silicon.

Uniqueness

2-Ethoxy-2-hexyl-4,5-dimethyl-1,3,2-dioxasilolane is unique due to its combination of silicon, oxygen, and carbon in a cyclic structure, providing distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications where traditional compounds may not perform as effectively.

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